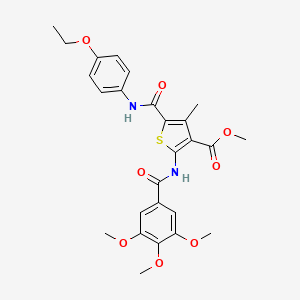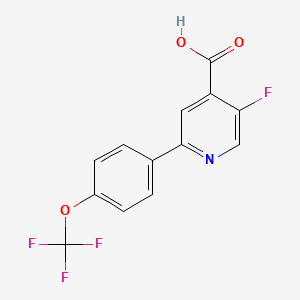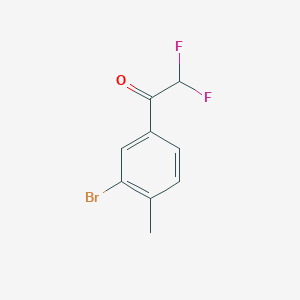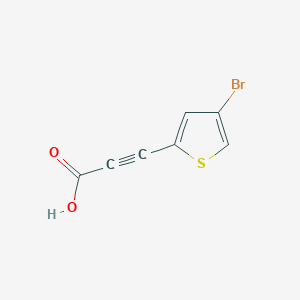![molecular formula C8H7FN2O B12066950 2-[2-(4-Fluorophenyl)hydrazin-1-ylidene]acetaldehyde](/img/structure/B12066950.png)
2-[2-(4-Fluorophenyl)hydrazin-1-ylidene]acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(4-Fluorophenyl)hydrazin-1-ylidene]acetaldehyde is a chemical compound with the molecular formula C8H7FN2O It is characterized by the presence of a fluorophenyl group attached to a hydrazinylidene moiety, which is further connected to an acetaldehyde group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Fluorophenyl)hydrazin-1-ylidene]acetaldehyde typically involves the reaction of 4-fluorophenylhydrazine with an appropriate aldehyde. One common method is the condensation reaction between 4-fluorophenylhydrazine and acetaldehyde under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or methanol, and the product is usually purified by recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(4-Fluorophenyl)hydrazin-1-ylidene]acetaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazinylidene group to hydrazine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce hydrazine derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring, resulting in a wide range of substituted products .
Applications De Recherche Scientifique
2-[2-(4-Fluorophenyl)hydrazin-1-ylidene]acetaldehyde has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials, including dyes and polymers.
Mécanisme D'action
The mechanism of action of 2-[2-(4-Fluorophenyl)hydrazin-1-ylidene]acetaldehyde involves its interaction with specific molecular targets and pathways. The hydrazinylidene group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the fluorophenyl group may enhance the compound’s binding affinity to certain receptors or enzymes, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[2-(4-Fluorophenyl)hydrazin-1-ylidene]acetic acid
- 2-[2-(4-Fluorophenyl)hydrazin-1-ylidene]propanedioyl dichloride
- (3Z)-3-[2-(4-fluorophenyl)hydrazin-1-ylidene]-1-phenyl-2,3-dihydro-1H-indol-2-one
Uniqueness
2-[2-(4-Fluorophenyl)hydrazin-1-ylidene]acetaldehyde is unique due to its specific structural features, including the presence of both a fluorophenyl group and a hydrazinylidene moiety. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, the acetaldehyde group allows for unique condensation reactions that are not possible with other related compounds .
Propriétés
Formule moléculaire |
C8H7FN2O |
|---|---|
Poids moléculaire |
166.15 g/mol |
Nom IUPAC |
(2E)-2-[(4-fluorophenyl)hydrazinylidene]acetaldehyde |
InChI |
InChI=1S/C8H7FN2O/c9-7-1-3-8(4-2-7)11-10-5-6-12/h1-6,11H/b10-5+ |
Clé InChI |
VTTWLUICORCDCK-BJMVGYQFSA-N |
SMILES isomérique |
C1=CC(=CC=C1N/N=C/C=O)F |
SMILES canonique |
C1=CC(=CC=C1NN=CC=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,7-Dimethyl-4,5,6,7-tetrahydro[1,2,5]oxadiazolo[3,4-B]pyrazine 1-oxide](/img/structure/B12066875.png)

![(2R)-2-[(4-methylphenoxy)methyl]oxirane](/img/structure/B12066894.png)

![2-(4-Amino-3-iodopyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12066899.png)




![3-[4-(4-Chlorothiophenoxy)lphenyl]-1H-pyrazole](/img/structure/B12066924.png)


![Propanamide, 3-[[(heptadecafluorooctyl)sulfonyl]methylamino]-](/img/structure/B12066933.png)

